HLCL-61, also known as HLCL-61 hydrochloride, is a chemical compound classified as a protein arginine methyltransferase 5 (PRMT5) inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including acute myeloid leukemia. The chemical formula for HLCL-61 is , with a molecular weight of approximately 380.916 g/mol .
HLCL-61 was developed as part of research aimed at targeting specific methylation processes in cells, particularly those mediated by PRMT5. Aberrant methylation of protein arginine residues is implicated in various malignancies, making PRMT5 a significant target for cancer therapy. The compound is categorized under small molecule inhibitors and is primarily used in biochemical research and drug development .
The synthesis of HLCL-61 involves several key steps, typically starting from readily available precursors. While the exact synthetic route may vary among different studies, common methods include:
The molecular structure of HLCL-61 features a complex arrangement that includes:
The compound's exact mass is recorded at 344.19 g/mol, aligning with its molecular formula. Structural analysis techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of HLCL-61 .
HLCL-61 participates in several chemical reactions that are crucial for its activity as a PRMT5 inhibitor:
Technical details about these reactions often involve kinetic studies to evaluate the potency and efficacy of HLCL-61 against various substrates .
The mechanism by which HLCL-61 exerts its effects involves:
Data from biochemical assays demonstrate that HLCL-61 effectively reduces the activity of PRMT5 in vitro, supporting its role as a promising therapeutic agent .
HLCL-61 is typically presented as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
Key chemical properties include:
Relevant analyses often include thermal stability assessments and solubility tests to ensure optimal handling during experiments .
HLCL-61 has significant potential applications in scientific research:
The ongoing research into HLCL-61 continues to reveal its potential utility across multiple domains within biomedical science .
PRMT5 is a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues (SDMA) on histone and non-histone substrates. This enzyme functions within a hetero-octameric complex with methylosome protein 50 (MEP50), which enhances its stability and substrate specificity. The PRMT5-MEP50 complex recognizes distinct peptide motifs and regulates multiple cellular processes through epigenetic modifications [3] [7].
Histone Methylation and Transcriptional Control:PRMT5 deposits repressive histone marks including H4R3me2s, H3R8me2s, and H2AR3me2s, facilitating chromatin compaction and gene silencing. Key oncogenic pathways are epigenetically regulated through these marks:
Table 1: PRMT5-Dependent Histone Modifications and Functional Consequences
Histone Mark | Genomic Location | Target Genes | Biological Outcome |
---|---|---|---|
H4R3me2s | Promoters | MYC, CCND1 | Cell cycle progression |
H3R8me2s | Enhancers | E2F1, BCL2 | Apoptosis suppression |
H2AR3me2s | Gene bodies | Splicing factors | RNA processing |
Non-Histone Substrates and Splicing Regulation:Beyond histones, PRMT5 methylates:
Dysregulation of these modifications promotes aberrant splicing and oncogenic transcript expression, particularly in cancers with splicing factor mutations (e.g., SF3B1, SRSF2) [6].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7